molecular formula C8H15N3O B13070967 [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13070967
M. Wt: 169.22 g/mol
InChI Key: RQGPXMVXBQYDRN-UHFFFAOYSA-N
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Description

[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with an ethyl group, an isopropyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.

    Cycloaddition Reaction: The azide and alkyne are reacted under copper(I) catalysis (CuAAC) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, amines.

Scientific Research Applications

Chemistry:

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing therapeutic benefits in diseases.

Industry:

    Agriculture: Used in the development of agrochemicals such as fungicides and herbicides.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-Ethyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol

Comparison:

  • Structural Differences: The substitution pattern on the triazole ring varies, affecting the compound’s reactivity and properties.
  • Unique Properties: [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol has a unique combination of ethyl and isopropyl groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(1-ethyl-5-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C8H15N3O/c1-4-11-8(6(2)3)7(5-12)9-10-11/h6,12H,4-5H2,1-3H3

InChI Key

RQGPXMVXBQYDRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C(C)C

Origin of Product

United States

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